5,6,11,12-Tetrahydrodibenzo[a,e][8]annulene-2,9-dicarbaldehyde
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Overview
Description
5,6,11,12-Tetrahydrodibenzo[a,e][8]annulene-2,9-dicarbaldehyde: is a complex organic compound with the molecular formula C16H16O2. It belongs to the class of polycyclic aromatic hydrocarbons (PAHs) and features a fused ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6,11,12-Tetrahydrodibenzo[a,e][8]annulene-2,9-dicarbaldehyde typically involves multi-step organic reactions. One common approach is the Diels-Alder reaction, where a conjugated diene reacts with a dienophile under controlled conditions to form the fused ring structure. The reaction conditions, such as temperature, pressure, and catalysts, are carefully optimized to achieve high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure consistency and quality. The use of continuous flow chemistry and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 5,6,11,12-Tetrahydrodibenzo[a,e][8]annulene-2,9-dicarbaldehyde can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or alkanes.
Substitution: Introduction of various functional groups, leading to derivatives with different properties.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Research in biology explores the potential biological activity of this compound. It may serve as a ligand for binding to specific receptors or enzymes, influencing biological processes.
Medicine: In the field of medicine, 5,6,11,12-Tetrahydrodibenzo[a,e][8]annulene-2,9-dicarbaldehyde is investigated for its therapeutic potential. It may be used in the development of new drugs or as a precursor for pharmaceutical compounds.
Industry: In industry, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 5,6,11,12-Tetrahydrodibenzo[a,e][8]annulene-2,9-dicarbaldehyde exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to a cascade of biochemical reactions. The exact pathways involved would vary based on the biological context and the specific derivatives formed.
Comparison with Similar Compounds
Dibenzocyclooctene derivatives: These compounds share a similar fused ring structure but differ in the placement and type of functional groups.
Polycyclic aromatic hydrocarbons (PAHs): Other PAHs with varying ring structures and substituents.
Properties
Molecular Formula |
C18H16O2 |
---|---|
Molecular Weight |
264.3 g/mol |
IUPAC Name |
tricyclo[10.4.0.04,9]hexadeca-1(12),4(9),5,7,13,15-hexaene-6,15-dicarbaldehyde |
InChI |
InChI=1S/C18H16O2/c19-11-13-1-3-15-5-6-16-4-2-14(12-20)10-18(16)8-7-17(15)9-13/h1-4,9-12H,5-8H2 |
InChI Key |
JZUMDCOQSMFJKL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CCC3=C1C=CC(=C3)C=O)C=C(C=C2)C=O |
Origin of Product |
United States |
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